Home > Products > Screening Compounds P90541 > 6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine
6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine - 893784-48-0

6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

Catalog Number: EVT-2516519
CAS Number: 893784-48-0
Molecular Formula: C24H21FN2O2S
Molecular Weight: 420.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6'-Fluoro-(N-methyl- or N,N-dimethyl)-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4,b]indol]-4-amine

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor 1 (CRF1) receptor antagonist. [, ] Preclinical studies demonstrate its effectiveness in rodent models of anxiety and depression, particularly in paradigms involving inescapable stress. SSR125543A exhibits anxiolytic and antidepressant-like properties by antagonizing CRF1 receptors, thereby reducing stress-induced physiological and behavioral responses.

(1r,4r)-6'-fluoro-N,N-dimethyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4,b]indol]-4-amine

Compound Description: This spirocyclic indole derivative serves as the primary component in pharmaceutical compositions investigated for treating epilepsy. [] It is combined with a second pharmacologically active ingredient, chosen from a list of established anticonvulsants, with the aim of enhancing therapeutic outcomes.

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride

Compound Description: This compound is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] It exhibits nanomolar affinity for human CRF1 receptors and potent antagonism of CRF-induced cAMP synthesis and ACTH secretion. Its efficacy in preclinical models suggests potential therapeutic applications for stress-related disorders.

N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80)

Compound Description: F80 is a known inhibitor of euchromatin histone lysine methyltransferase (EHMT2). [] It serves as a structural template in a virtual screening study aiming to identify novel EHMT2 inhibitors for potential use in managing β-thalassemia.

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)

Compound Description: Identified as a promising EHMT2 inhibitor through a virtual screening approach, TP1 displays favorable binding interactions with the target protein. [] Molecular dynamics simulations suggest good stability for this compound, making it a potential candidate for further development in the context of β-thalassemia management.

2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)

Compound Description: Another promising EHMT2 inhibitor uncovered through virtual screening, TP2 exhibits notable binding affinity for the target protein. [] Although molecular dynamics simulations suggest slightly lower stability compared to TP1, TP2 remains a potential lead for further optimization and evaluation.

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a highly selective and brain-penetrant orexin-1 receptor (OX1R) antagonist. [] Preclinical studies reveal its ability to attenuate stress-induced hyperarousal and panic-like behaviors in rodent models, suggesting therapeutic potential for psychiatric disorders. Importantly, Compound 56 achieves these effects without inducing hypnotic effects, differentiating it from traditional sedatives.

1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

Compound Description: CYM-53093 (BTRX-335140) is a potent and selective kappa opioid receptor (KOR) antagonist with favorable pharmacokinetic and pharmacodynamic properties. [] It exhibits efficacy in preclinical models of KOR-mediated effects and is currently undergoing phase 1 clinical trials for neuropsychiatric disorders.

trans-6 (N-(2,4-dimethylbenzyl)-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine) and cis-6 (N-(2,4-dimethylbenzyl)-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine)

Compound Description: These spirocyclic compounds act as lead structures in a study focused on developing positron emission tomography (PET) tracers for the sigma-2 (σ2) receptor. [] Researchers synthesized fluorinated analogs of these compounds, aiming to optimize their affinity for the σ2 receptor while enhancing their suitability as PET ligands.

cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine (cis-15c) and cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine (cis-28e)

Compound Description: These fluorinated analogs of the lead compounds demonstrate promising σ2 receptor affinity and selectivity over the σ1 receptor subtype. [] Their improved profiles highlight the impact of strategically incorporating fluorine atoms into the structure, making them valuable tools for investigating the σ2 receptor.

N,N-diethyl-2-[4-(2-18F-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (18F-DPA-714)

Compound Description: 18F-DPA-714 is a radiotracer used in positron emission tomography (PET) imaging to visualize translocator protein (TSPO) expression. [] This tracer allows for noninvasive monitoring of glioma growth and response to therapies targeting glioma-associated microglia and macrophages (GAMMs).

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). [] Preclinical studies using PLX5622 demonstrate its ability to deplete GAMMs in glioma models, suggesting potential as a therapeutic strategy or adjunct therapy for treating glioma.

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound represents a highly selective PDE10A inhibitor discovered through a drug discovery program focused on identifying treatments for psychosis. [] The compound demonstrated improved brain penetration and efficacy in a rat conditioned avoidance response (CAR) test, making it a promising candidate for further development.

(E)-amine

Compound Description: This compound is a thiourea derivative characterized by its E configuration around the imine bond and the syn arrangement of thione sulfur and amino hydrogen atoms, which enables intermolecular N-H⋯S hydrogen bond formation. [] Its crystal structure reveals a supramolecular chain formed through these hydrogen bonds and C-H⋯π interactions.

4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amine

Compound Description: Synthesized as part of a study exploring indolyl-4H-chromene derivatives as antibacterial agents, this compound exhibited potent in vitro activity against a panel of Gram-positive and Gram-negative bacteria. [] In silico studies indicated strong interactions with bacterial DNA gyrase B and topoIV ParE's ATP binding sites, supporting its mechanism of action.

N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides and N-(2-(4-aryl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxides

Compound Description: These two series of 1,2,3-triazole-containing nitrones were synthesized and evaluated for their antioxidant activity. [] The study revealed that the presence of specific aryl substituents, such as 4-fluoro-3-methylphenyl, significantly influenced their antioxidant potency in various assays, including lipid peroxidation inhibition, hydroxyl radical scavenging, and soybean lipoxygenase inhibition.

1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine (ONO-8590580)

Compound Description: ONO-8590580 is a potent and selective negative allosteric modulator (NAM) of GABAA α5 receptors. [] It exhibits efficacy in enhancing hippocampal long-term potentiation and improving cognitive deficits in rodent models without inducing anxiogenic or proconvulsant effects.

(E)-N-(2-fluoro-4-(trifluoromethyl)styryl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BDO-1)

Compound Description: BDO-1 is a pyrazolopyrimidine derivative investigated for its potential to induce systemic acquired resistance (SAR) in plants. [] Greenhouse experiments demonstrated its efficacy in controlling various vegetable diseases, highlighting its potential as a plant protection agent.

Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (PDZ-1)

Compound Description: PDZ-1, a pyridazinone derivative, was also investigated for its potential to induce systemic acquired resistance (SAR) in plants. [] While less effective than BDO-1, PDZ-1 still exhibited notable control efficacy against specific plant diseases, indicating its potential as a plant protection agent.

Properties

CAS Number

893784-48-0

Product Name

6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

IUPAC Name

6-fluoro-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine

Molecular Formula

C24H21FN2O2S

Molecular Weight

420.5

InChI

InChI=1S/C24H21FN2O2S/c1-16-3-7-18(8-4-16)14-27-24-21-13-19(25)9-12-22(21)26-15-23(24)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)

InChI Key

CHFSDXMGQOYMGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.